[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane
Overview
Description
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[311]hept-3-yl]borane is a boron-containing organic compound It is a derivative of bicyclo[311]heptane, which is a bicyclic hydrocarbon The compound is characterized by its unique structure, which includes a borane group attached to a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane typically involves the hydroboration of a suitable bicyclic alkene. One common method is the reaction of 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene with borane (BH3) in tetrahydrofuran (THF) as a solvent. The reaction is usually carried out at room temperature and proceeds via the addition of the borane to the double bond of the bicyclic alkene, resulting in the formation of the desired borane compound.
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane can undergo various chemical reactions, including:
Oxidation: The borane group can be oxidized to form boronic acids or borates.
Reduction: The compound can participate in reduction reactions, where the borane group acts as a reducing agent.
Substitution: The borane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the borane group under mild conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced hydrocarbons or alcohols.
Substitution: Substituted borane derivatives.
Scientific Research Applications
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst in various organic reactions, including hydroboration and polymerization.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other boron-containing compounds.
Mechanism of Action
The mechanism of action of [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane involves the interaction of the borane group with various molecular targets. In hydroboration reactions, the borane group adds to the double bonds of alkenes, forming organoborane intermediates. These intermediates can then undergo further reactions, such as oxidation or substitution, to yield the final products. The borane group can also coordinate with transition metals, facilitating catalytic processes.
Comparison with Similar Compounds
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane can be compared with other borane derivatives, such as:
Triethylborane: A simpler borane compound used in organic synthesis and as a reducing agent.
Borane-tetrahydrofuran complex: A commonly used borane reagent in hydroboration reactions.
9-Borabicyclo[3.3.1]nonane (9-BBN): A bicyclic borane compound with similar reactivity but different structural features.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
InChI |
InChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJBKYUGLWAPQL-BZNPZCIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]C1CC2CC(C1C)C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445953 | |
Record name | [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64234-27-1 | |
Record name | [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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